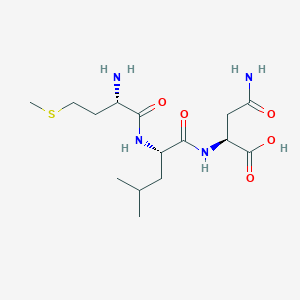
L-Methionyl-L-leucyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionyl-L-leucyl-L-asparagine is a tripeptide composed of the amino acids methionine, leucine, and asparagine. This compound is of interest due to its structural properties and potential applications in various fields such as chemistry, biology, and medicine. The unique arrangement of these amino acids endows the compound with specific biochemical characteristics that make it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-leucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (asparagine) to a solid resin. Subsequent amino acids (leucine and methionine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Methionyl-L-leucyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or EDC.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
L-Methionyl-L-leucyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a component in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Methionyl-L-leucyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, enzyme activity, and gene expression. The exact pathways and targets depend on the specific context of its application.
類似化合物との比較
Similar Compounds
N-Formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with similar structural features but different biological activities.
L-Methionyl-L-leucyl-L-phenylalanine: Another tripeptide with a phenylalanine residue instead of asparagine.
Uniqueness
L-Methionyl-L-leucyl-L-asparagine is unique due to the presence of asparagine, which imparts distinct biochemical properties. This compound’s specific sequence and structure make it valuable for studying peptide interactions and developing therapeutic agents.
特性
CAS番号 |
651354-53-9 |
|---|---|
分子式 |
C15H28N4O5S |
分子量 |
376.5 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H28N4O5S/c1-8(2)6-10(18-13(21)9(16)4-5-25-3)14(22)19-11(15(23)24)7-12(17)20/h8-11H,4-7,16H2,1-3H3,(H2,17,20)(H,18,21)(H,19,22)(H,23,24)/t9-,10-,11-/m0/s1 |
InChIキー |
QZPXMHVKPHJNTR-DCAQKATOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCSC)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



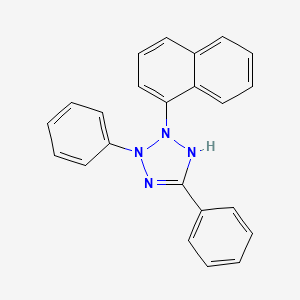
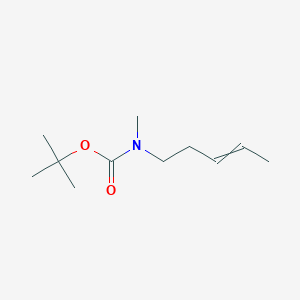
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
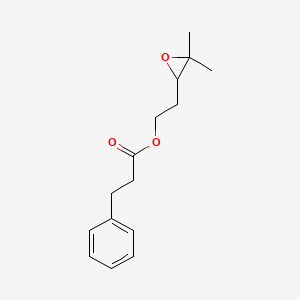
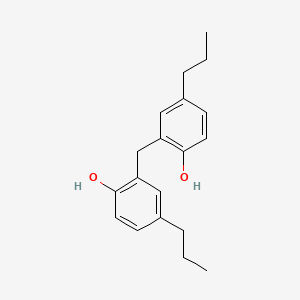

![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
acetonitrile](/img/structure/B12533699.png)

![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
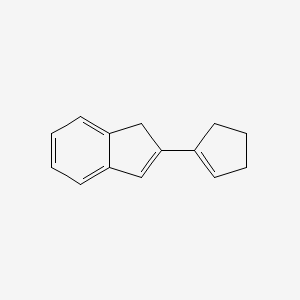

![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
